Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate
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Overview
Description
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves the esterification of 4-isoquinolineacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its structure .
Comparison with Similar Compounds
Methyl 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl): Studied for its antibacterial activity.
(E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline: Evaluated for its antibacterial properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)6-8-7-13-12(15)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3,(H,13,15) |
InChI Key |
GILWNVWWLGMZJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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